molecular formula C27H25ClFN3O3S B11093037 (2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11093037
M. Wt: 526.0 g/mol
InChI Key: GLXWVHCABJXEDB-UHFFFAOYSA-N
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Description

(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, chlorophenyl, ethoxyphenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This makes it distinct from simpler compounds like dichloroaniline and Ringer’s lactate solution .

Properties

Molecular Formula

C27H25ClFN3O3S

Molecular Weight

526.0 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H25ClFN3O3S/c1-2-35-23-5-3-4-22(16-23)30-26(34)24-17-25(33)32(15-14-18-6-10-20(29)11-7-18)27(36-24)31-21-12-8-19(28)9-13-21/h3-13,16,24H,2,14-15,17H2,1H3,(H,30,34)

InChI Key

GLXWVHCABJXEDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

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